3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline

説明

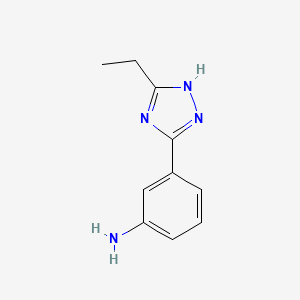

Structure

2D Structure

特性

IUPAC Name |

3-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFNAVRWOQKDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650847 | |

| Record name | 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-65-2 | |

| Record name | 3-(5-Ethyl-1H-1,2,4-triazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The primary target of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens. The specific binding modes of these derivatives within the enzyme’s binding pocket are still under investigation.

Biochemical Pathways

By inhibiting the aromatase enzyme, this compound can potentially disrupt the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells.

Pharmacokinetics

It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties

Result of Action

The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen levels. This can potentially inhibit the growth of estrogen-dependent cancer cells. Some derivatives of this compound have shown promising cytotoxic activity against certain human cancer cell lines.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, can affect the formation and stability of the compound

生化学分析

Biochemical Properties

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been found to impact cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, leading to changes in energy production and metabolic balance. Additionally, this compound can affect the levels of specific metabolites, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to specific cellular compartments. Binding proteins play a crucial role in the localization and accumulation of this compound within cells, influencing its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production.

生物活性

3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with an ethyl group and an aniline moiety. Its molecular formula is , with a molecular weight of 208.23 g/mol. The structural characteristics contribute to its biological activity, particularly against microbial pathogens.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The mechanism of action typically involves the inhibition of cytochrome P450 enzymes in fungi, which disrupts ergosterol synthesis—a crucial component of fungal cell membranes. This leads to increased membrane permeability and ultimately cell death. Preliminary studies suggest that this compound exhibits promising antifungal activity against various strains, although specific data on efficacy remains limited.

Antibacterial Activity

Research indicates that compounds containing triazole rings can also exhibit antibacterial properties. This compound has been shown to inhibit the growth of several bacterial strains through similar mechanisms involving metabolic pathway disruption in target organisms. The specific bacterial targets and the extent of this activity require further exploration.

The biological activity of this compound can be attributed to its ability to interact with key molecular targets:

- Enzyme Inhibition : The compound likely inhibits enzymes involved in sterol biosynthesis in fungi and metabolic pathways in bacteria.

- Molecular Docking Studies : Computational studies suggest strong binding affinities with target enzymes, indicating potential for further development as a therapeutic agent.

Study 1: Antifungal Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound showed significant antifungal activity against Candida albicans and Aspergillus niger. The IC50 values indicated effective inhibition at low concentrations.

| Compound Name | IC50 (µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 5.0 | Candida albicans |

| Triazole B | 10.0 | Aspergillus niger |

| This compound | TBD | TBD |

Study 2: Antibacterial Activity

In another investigation focusing on the antibacterial effects of triazole compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated substantial growth inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

類似化合物との比較

Substituent Effects on the Triazole Ring

Alkyl Chain Length and Structure

Key Observations :

- Lipophilicity : Ethyl (LogP 2.20) balances hydrophobicity between methyl (lower LogP) and butyl (higher LogP). Cyclopropyl’s rigid structure may reduce LogP compared to linear alkyl chains .

- Boiling Points : Ethyl and cyclopropyl analogs exhibit similar boiling points (~450–452°C), suggesting comparable intermolecular forces despite structural differences .

Aromatic vs. Alkyl Substituents

- 3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline (C₁₄H₁₂N₄, MW: 236.27 g/mol) replaces the ethyl group with a phenyl ring, increasing molecular weight and aromaticity. This substitution likely elevates LogP (~3.5*) and enhances π-π stacking interactions, which are critical for receptor binding .

Substituent Positional Isomerism

- 3-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline (CAS 1564764-63-1) shifts the ethyl group to the 1-position of the triazole ring.

Heterocycle Variation

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline replaces the triazole with an oxadiazole ring. The oxadiazole’s oxygen atom increases polarity, reducing LogP (~1.5*) and altering metabolic stability compared to triazole analogs .

準備方法

Optimized Conditions for Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Acetonitrile | , |

| Temperature | 170°C | , |

| Reaction Time | 25 minutes | , |

| Base | Potassium hydroxide (KOH) | , |

| Scale | 1 mmol, scalable to 10 mmol |

The process yields a library of substituted amides with yields ranging from 58% to 79%, depending on substituents and scale.

Pathways for Synthesis of 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline

Two main synthetic routes are identified:

Pathway via N-Guanidinosuccinimide and Amine Nucleophilic Opening

- Step 1: Microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with ethylamine or other aniline derivatives.

- Step 2: Cyclocondensation under microwave irradiation to form the 1,2,4-triazole core.

- Step 3: Functionalization of the amino group to introduce the aniline moiety.

This route benefits from high reaction rates and yields, with the possibility of scale-up.

Pathway via N-Phenylsuccinimide Derivatives

- Step 1: Heating N-phenylsuccinimide with ethylamine or substituted anilines under microwave conditions.

- Step 2: Addition of a base (e.g., KOH) and continued microwave heating to promote ring closure.

- Step 3: Post-reaction modifications to introduce the amino group on the aromatic ring.

This method allows for diversification of the aromatic substituents, including the ethyl group on the triazole ring.

Reaction Optimization Data

Data from multiple studies highlight the importance of solvent choice, temperature, reaction time, and base type. The following table summarizes key optimization findings:

| Entry | Solvent | Temperature (°C) | Time (min) | Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | KOH in H₂O | 27 | Initial trial |

| 2 | Acetonitrile | 170 | 25 | KOH in MeCN | 79 | Improved yield |

| 3 | Ethanol | 180 | 15 | KOH in H₂O | 23 | Lower yield |

| 4 | Acetonitrile | 170 | 25 | KOH in MeCN | 75 | Optimal condition |

| 5 | Ethanol | 170 | 25 | KOH in EtOH | 64 | Consistent yield |

Note: Non-aqueous base solutions and microwave heating significantly improve yields, with acetonitrile at 170°C for 25 min being optimal.

Scale-Up and Diversification

The optimized conditions have been successfully scaled to 10 mmol, maintaining high yields and purity. This scalability is crucial for practical applications, including pharmaceutical development.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(5-Ethyl-4H-1,2,4-triazol-3-YL)aniline, and what experimental parameters influence yield?

A1. The synthesis typically involves nucleophilic substitution or cyclization reactions. For structurally analogous compounds like 4-(1H-Tetrazol-1-yl)aniline, sodium azide and nitroaniline precursors are reacted under elevated temperatures (80–120°C) in solvents like dimethylformamide (DMF) or acetic acid . Key parameters include:

- Catalyst choice : Transition metals (e.g., ZnCl₂) improve cyclization efficiency.

- Temperature control : Excess heat may degrade intermediates.

- Purification : Column chromatography or recrystallization ensures purity.

A representative yield for similar triazole-aniline hybrids is ~60–75% under optimized conditions .

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

A2.

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl group at triazole C5; aniline NH₂ signals at δ 6.7–7.2 ppm) .

- X-ray crystallography : SHELXL (via WinGX suite) refines crystal structures, resolving tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.11 for C₁₀H₁₁N₅) .

Q. Q3. What are the common chemical reactions involving the triazole and aniline moieties in this compound?

A3.

- Oxidation : Aniline derivatives form nitroso or quinone intermediates with KMnO₄/H₂O₂ .

- Substitution : The triazole ring undergoes nucleophilic substitution (e.g., alkylation at N1 or N2 positions) .

- Coordination chemistry : The triazole N-donor sites bind transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalyst design .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT) resolve tautomeric ambiguities in this compound?

A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict energy differences between tautomers. For example:

Q. Q5. How should researchers address contradictions in reactivity data between lab-scale and scaled-up syntheses?

A5. Discrepancies often arise from:

- Heat/mass transfer : Lab-scale batch reactors vs. continuous flow systems (industrial) .

- Impurity profiles : Scalable routes may require alternative purification (e.g., centrifugal partition chromatography) .

- Catalyst deactivation : Heterogeneous catalysts (e.g., Pd/C) mitigate metal leaching in large batches .

Q. Q6. What strategies optimize regioselectivity in functionalizing the triazole ring?

A6.

- Directing groups : Installing temporary protecting groups (e.g., Boc on aniline NH₂) directs electrophiles to triazole C5 .

- Metal coordination : Cu(I)-catalyzed click reactions favor 1,4-disubstituted triazoles .

- pH control : Basic conditions (pH >10) enhance nucleophilicity at triazole N4 .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement; validate H-atom positions with Hirshfeld surface analysis .

- Reaction monitoring : In situ FTIR tracks triazole ring formation (C=N stretch at 1600 cm⁻¹) .

- Toxicity screening : Follow GHS guidelines (e.g., acute toxicity assays per OECD 423) for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。